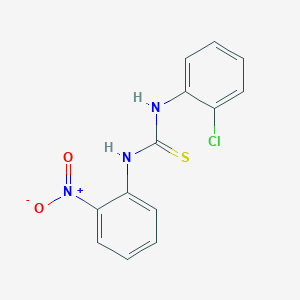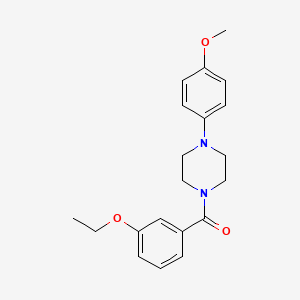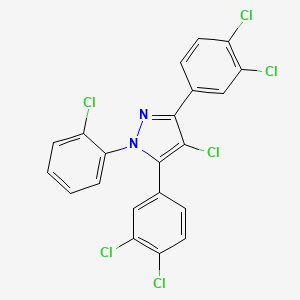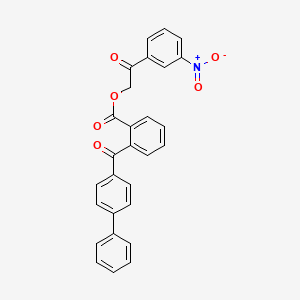
N-(2-chlorophenyl)-N'-(2-nitrophenyl)thiourea
Übersicht
Beschreibung
N-(2-chlorophenyl)-N'-(2-nitrophenyl)thiourea (CPNT) is a chemical compound that has been used in scientific research for many years. It is a thiourea derivative, which means that it contains a sulfur atom in its structure. CPNT has been studied extensively for its potential as a therapeutic agent, as well as for its use in laboratory experiments.
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-N'-(2-nitrophenyl)thiourea is not fully understood, but it is thought to involve the inhibition of various enzymes. N-(2-chlorophenyl)-N'-(2-nitrophenyl)thiourea has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that is involved in the regulation of pH in cells. It has also been shown to inhibit the activity of urease, which is an enzyme that is involved in the breakdown of urea in the body.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N'-(2-nitrophenyl)thiourea has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, as mentioned above. Additionally, N-(2-chlorophenyl)-N'-(2-nitrophenyl)thiourea has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. N-(2-chlorophenyl)-N'-(2-nitrophenyl)thiourea has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorophenyl)-N'-(2-nitrophenyl)thiourea has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been shown to be effective in inhibiting the activity of various enzymes. However, there are also some limitations to the use of N-(2-chlorophenyl)-N'-(2-nitrophenyl)thiourea in laboratory experiments. For example, it may not be effective in inhibiting the activity of all enzymes, and it may have off-target effects that could complicate experimental results.
Zukünftige Richtungen
There are many potential future directions for the study of N-(2-chlorophenyl)-N'-(2-nitrophenyl)thiourea. One area of research could be to investigate its potential as an anticancer agent, and to determine the mechanism by which it induces apoptosis in cancer cells. Additionally, further research could be done to investigate the potential of N-(2-chlorophenyl)-N'-(2-nitrophenyl)thiourea as an inhibitor of other enzymes, and to determine its potential use in the treatment of other diseases. Finally, more research could be done to investigate the potential of N-(2-chlorophenyl)-N'-(2-nitrophenyl)thiourea as an antioxidant, and to determine its potential use in the prevention or treatment of oxidative stress-related diseases.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-N'-(2-nitrophenyl)thiourea has been used in a variety of scientific research applications, including as an inhibitor of various enzymes and as a potential anticancer agent. It has been shown to inhibit the activity of a number of enzymes, including carbonic anhydrase and urease. N-(2-chlorophenyl)-N'-(2-nitrophenyl)thiourea has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-(2-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2S/c14-9-5-1-2-6-10(9)15-13(20)16-11-7-3-4-8-12(11)17(18)19/h1-8H,(H2,15,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSIEKZPWXXDQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC2=CC=CC=C2Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2,3-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4792634.png)
![5-methoxy-2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B4792645.png)
![N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B4792649.png)
![6-chloro-N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4792655.png)


![2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}acetamide](/img/structure/B4792678.png)


![2-[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4792723.png)

![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4792732.png)
